1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Description
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a spirocyclic benzoxazine-piperidine hybrid compound characterized by a 6-chloro substitution on the benzoxazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1'-position of the piperidine moiety. Its molecular formula is C₁₂H₁₄ClN₂O₂ (MW: 218.25), with a density of 1.28 g/cm³ and a predicted boiling point of 328.8±42.0 °C . The Boc group enhances metabolic stability by shielding reactive amine groups, while the chlorine atom at position 6 modulates electronic properties and binding affinity . This compound is synthesized via a one-step condensation of dilithiated Boc-aniline with Boc-piperidinone, followed by deprotection and functionalization . It is commercially available at $6.60/kg, with storage recommendations at 2–8°C .
Properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 | |
| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332187-61-8 | |
| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Building Blocks
The synthesis begins with readily available precursors, including 4-piperidinone derivatives and ortho-substituted benzoxazine intermediates . The introduction of the chlorine atom at the 6-position typically occurs early in the synthesis via electrophilic aromatic substitution or halogenation of preformed intermediates. The Boc (tert-butoxycarbonyl) protective group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, preserving the amine functionality during subsequent reactions.
Solvents and Catalysts
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Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are commonly used for cyclization and protection steps.
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Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate facilitate spirocyclic ring formation.
Synthetic Routes
Route 1: Sequential Cyclization and Protection
This method involves constructing the benzoxazine ring prior to spirocyclization:
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Benzoxazine Formation : Reaction of 2-aminophenol derivatives with chloroacetyl chloride yields the benzoxazine core.
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Spirocyclization : Treatment with 4-piperidinone in the presence of ZnCl₂ induces ring closure at 80–100°C.
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Boc Protection : The free amine on the piperidine ring is protected using Boc anhydride and DMAP in THF at 0–25°C.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzoxazine Formation | DCM, 25°C, 12 h | 78 |
| Spirocyclization | ZnCl₂, 90°C, 6 h | 65 |
| Boc Protection | Boc₂O, DMAP, THF, 25°C, 4 h | 92 |
Route 2: One-Pot Tandem Reaction
A streamlined approach combines cyclization and protection in a single vessel:
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Substrate Preparation : Mixing 2-chloro-4-nitrophenol with N-Boc-piperidin-4-one.
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Reductive Cyclization : Hydrogenation over Pd/C (10 wt%) in ethanol at 50°C simultaneously reduces nitro groups and forms the spirocyclic structure.
Advantages :
Optimization Strategies
Temperature and Reaction Time
Purification Techniques
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves spirocyclic products from linear byproducts.
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Recrystallization : Ethanol/water mixtures yield crystals with >99% purity, as confirmed by HPLC.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
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HPLC : C18 column (acetonitrile/0.1% TFA gradient) shows a single peak at 8.2 min, indicating ≤0.5% impurities.
Industrial-Scale Considerations
Cost-Effective Modifications
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Catalyst Recycling : ZnCl₂ recovery via aqueous extraction reduces metal waste.
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Solvent Recovery : Distillation reclaims >90% of THF and DCM, lowering production costs.
Challenges and Limitations
Chemical Reactions Analysis
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₁₇H₂₁ClN₂O₄
- Molecular Weight : 352.81 g/mol
- CAS Number : 332187-61-8
- Solubility : Soluble in organic solvents; moderate solubility in water.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including:
- High gastrointestinal absorption
- Blood-brain barrier permeability , indicating potential central nervous system activity
- CYP inhibition , specifically as a substrate for CYP2D6, which may influence drug interactions.
Medicinal Chemistry
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural motifs are conducive to modifications that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of spiro[4H-3,1-benzoxazine] compounds exhibit antidepressant-like effects in animal models. The introduction of the Boc (tert-butoxycarbonyl) protecting group may enhance the stability and bioavailability of these compounds, making them suitable candidates for further development.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique spirocyclic structure allows for diverse modifications, facilitating the creation of libraries of compounds for high-throughput screening.
Synthetic Pathways
- Amine Coupling Reactions : The Boc group can be easily removed to expose an amine functionality for further coupling with various electrophiles.
- Cyclization Reactions : The spiro structure can be utilized to create more complex cyclic systems through cyclization reactions.
Neuropharmacology
Due to its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems, this compound is being explored for applications in treating neurological disorders such as depression and anxiety.
Anticancer Research
Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve modulation of apoptotic pathways or interference with cellular signaling.
Mechanism of Action
The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison :
Unprotected Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives
Activity Comparison :
RS504393 (6-Methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one)
Comparison :
Spiro[benzofuran-2,4'-piperidine] Derivatives
SAR Insight :
- The benzoxazine core (Boc-6-chloro) may offer greater conformational rigidity than benzofuran analogs, influencing target selectivity.
Structure-Activity Relationships (SAR)
Biological Activity
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the spirocyclic system that combines benzoxazine and piperidine moieties. Its molecular formula is with a molecular weight of approximately 252.7 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Antitumor Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it demonstrated significant activity against COLO201 human colorectal adenocarcinoma and MDA-MB-231 breast cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | <30 | Induces G2/M phase arrest |
| MDA-MB-231 | <30 | Blocks DNA synthesis |
The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its antitumor effects, preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties. Specifically, related benzoxazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1) , indicating a potential for broader antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications to the benzoxazine and piperidine structures can significantly influence biological activity. For example:
- Chlorination at position 6 enhances cytotoxicity.
- Alterations in the Boc group affect solubility and stability.
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of various benzoxazine derivatives including this compound using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 30 µM across multiple tumor cell lines.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression. These studies suggest that the compound interacts favorably with protein targets associated with cell cycle regulation .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | t-BuLi, THF, −78°C | 65–70 | |
| Deprotection | HCl/dioxane, RT | 85–90 | |
| Chlorination | POCl₃, DMF, 80°C | 75 |
Advanced: How can stereochemical challenges in spirocyclic derivatives be resolved during synthesis?
Answer:
Stereochemical control is critical due to the spiro center and substituent orientation:
- Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to direct stereochemistry .
- Crystallographic Analysis : Single-crystal X-ray diffraction (via SHELXL) confirms absolute configuration .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers with >99% ee .
Case Study : Clark et al. (1983) isolated the dl-erythro diastereomer of a related compound via fractional crystallization, achieving 92% diastereomeric excess .
Basic: Which in vivo models are suitable for evaluating the antihypertensive activity of this compound?
Answer:
- Spontaneously Hypertensive Rats (SHR) : Gold standard for primary screening due to genetic hypertension mimicry. Dose-response curves (1–10 mg/kg, oral) are monitored via tail-cuff plethysmography .
- Normotensive Rats : Controls for baseline cardiovascular effects.
- Telemetry Systems : Implanted devices enable continuous blood pressure monitoring in conscious animals .
Q. Key Metrics :
- ΔSBP (Systolic BP Reduction) : ≥20 mmHg at 6 hours post-dose indicates efficacy .
- Plasma Half-Life : LC-MS/MS quantifies pharmacokinetics to guide dosing intervals .
Advanced: How can researchers differentiate central vs. peripheral mechanisms of action in antihypertensive spiro compounds?
Answer:
Methodological Approaches :
Cannulation Studies : Intracerebroventricular (ICV) administration in SHRs tests direct CNS activity. A 10-fold lower effective dose (vs. oral) suggests central action .
Receptor Profiling : Radioligand binding assays (e.g., α₂-adrenergic, angiotensin II receptors) identify primary targets .
Peripheral Blockade : Co-administration with atropine or hexamethonium isolates vascular vs. neural contributions .
Example : Clark et al. (1983) demonstrated dual mechanisms for a related compound: central α₂ agonism and peripheral vasodilation via NO release .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Spiro CH₂ | 3.8–4.1 | m |
| Aromatic H-6 (Cl-substituted) | 7.2–7.4 | d (J = 8.5 Hz) |
| Boc tert-butyl | 1.4 | s |
Advanced: How do molecular docking studies enhance understanding of receptor interactions?
Answer:
- Target Selection : Prioritize receptors linked to hypertension (e.g., angiotensin-converting enzyme, α₂-adrenergic receptors) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Co-crystallization with the receptor (where possible) confirms docking poses .
Case Study : A derivative showed −9.2 kcal/mol binding energy to α₂-adrenergic receptors, correlating with in vivo efficacy (R² = 0.88) .
Data Contradiction: How should discrepancies in biological activity across derivatives be addressed?
Answer:
- SAR Analysis : Systematic variation of substituents (e.g., 4'-alkyl vs. aryl groups) identifies critical pharmacophores. Clark et al. (1983) found a 15-fold potency drop when replacing benzodioxan with phenyl .
- Meta-Analysis : Pool data from multiple studies to identify outliers. Use multivariate regression to account for variables like logP and PSA .
- Mechanistic Reassessment : Re-evaluate off-target effects via broad-panel receptor screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
